

The Therapeutic Frontier: A Technical Guide to Substituted Thiazole Compounds in Drug Discovery

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B054079

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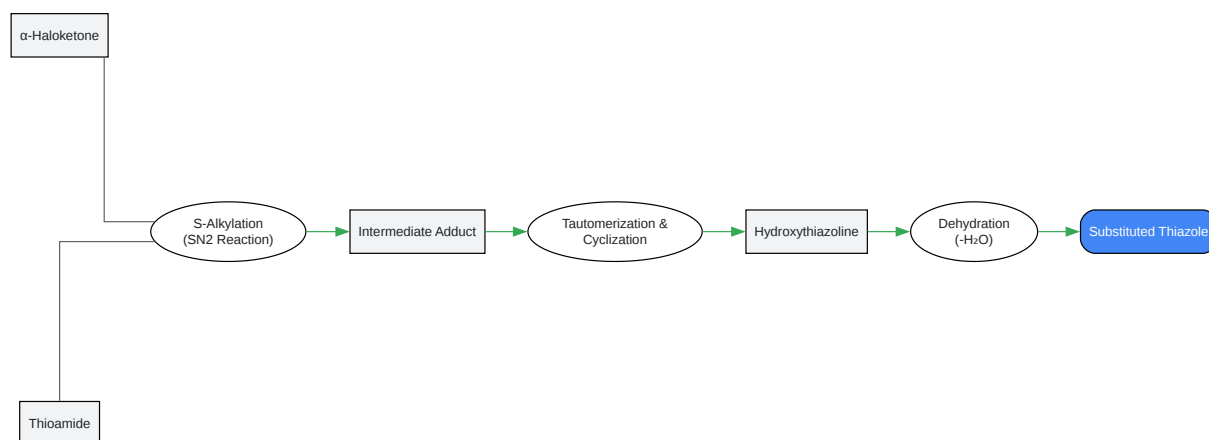
For: Researchers, Scientists, and Drug Development Professionals

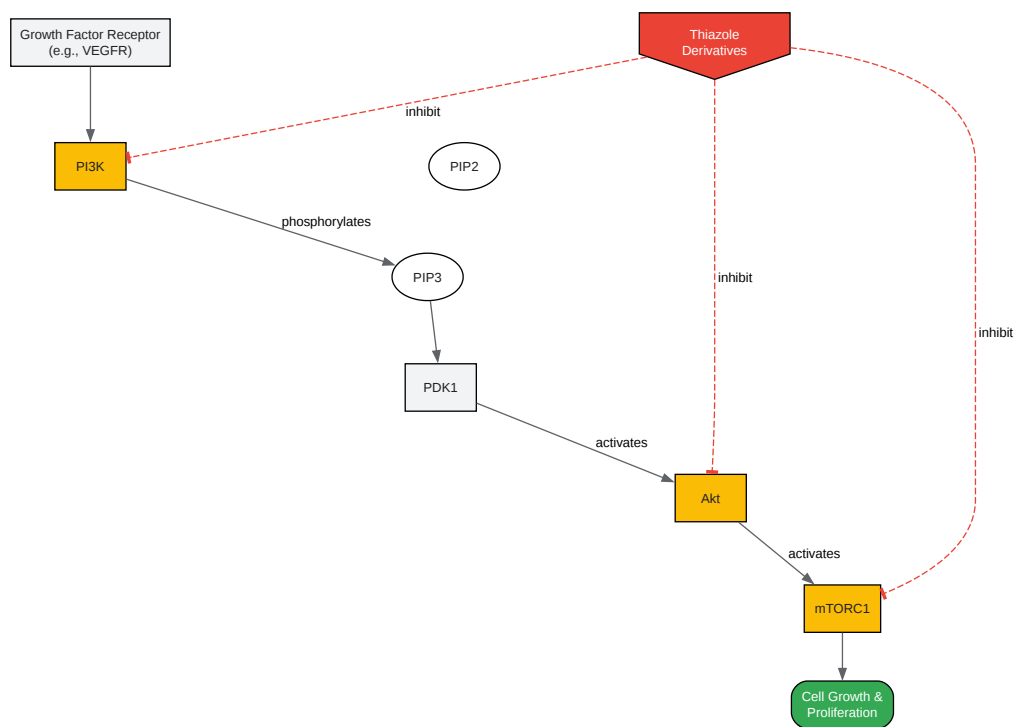
Abstract: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.^[1] Its unique structural and electronic properties have made it a privileged motif in a multitude of FDA-approved drugs and clinical candidates.^[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.^{[3][4][5]} This is attributed to their ability to interact with a wide range of biological targets through various mechanisms, such as enzyme inhibition and receptor modulation.^{[6][7]} This technical guide provides an in-depth exploration of the therapeutic potential of substituted thiazole compounds, focusing on their synthesis, mechanisms of action, and structure-activity relationships. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

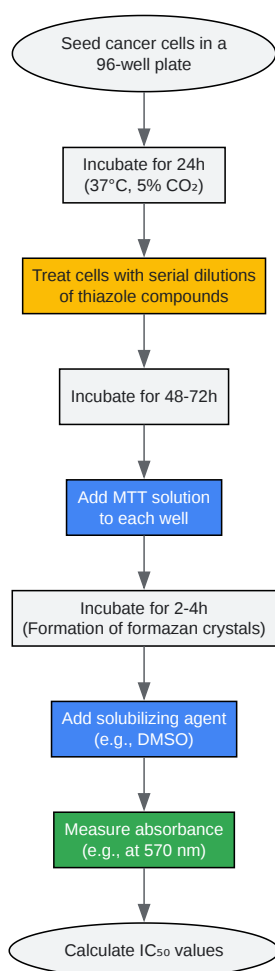
Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.^{[1][8]} This reaction involves the condensation of an α -halocarbonyl compound with a thioamide.^[8] The versatility of this method

allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring, making it a powerful tool for generating diverse chemical libraries for drug screening.[9]







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